molecular formula C10H17ClN4O2 B12652160 N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide hydrochloride

N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide hydrochloride

Cat. No.: B12652160
M. Wt: 260.72 g/mol
InChI Key: PRBZEFOFMVTXAC-UHFFFAOYSA-N
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Description

N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide hydrochloride is a synthetic organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide hydrochloride typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under dehydrating conditions.

    Azetidine Ring Formation: The azetidine ring is usually formed by the cyclization of amino alcohols or amino halides.

    Coupling of Oxadiazole and Azetidine: The final step involves coupling the oxadiazole and azetidine rings through a suitable linker, often using reagents like carbodiimides or coupling agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different oxidation states, while reduction may produce reduced forms of the compound with altered functional groups.

Scientific Research Applications

N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide hydrochloride has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.

    Biology: It is used in biological studies to investigate its effects on various biological pathways and targets.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide
  • N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide acetate

Uniqueness

N-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}azetidine-3-carboxamide hydrochloride is unique due to its specific combination of an oxadiazole ring and an azetidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H17ClN4O2

Molecular Weight

260.72 g/mol

IUPAC Name

N-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]azetidine-3-carboxamide;hydrochloride

InChI

InChI=1S/C10H16N4O2.ClH/c1-6(2)9-13-8(16-14-9)5-12-10(15)7-3-11-4-7;/h6-7,11H,3-5H2,1-2H3,(H,12,15);1H

InChI Key

PRBZEFOFMVTXAC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)CNC(=O)C2CNC2.Cl

Origin of Product

United States

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